molecular formula C10H9BrN2O2S B2406891 3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid CAS No. 312616-15-2

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Cat. No.: B2406891
CAS No.: 312616-15-2
M. Wt: 301.16
InChI Key: HOZIZHLTEQHZBJ-UHFFFAOYSA-N
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Description

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a chemical compound with the molecular formula C10H9BrN2O2S It is characterized by the presence of a benzimidazole ring substituted with a bromine atom and a propionic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Bromination: The benzimidazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.

    Thioether Formation: The brominated benzimidazole is reacted with a thiol compound to introduce the sulfanyl group.

    Propionic Acid Addition: Finally, the propionic acid group is introduced through a nucleophilic substitution reaction, often using a suitable propionic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4); solvents like ether or tetrahydrofuran (THF).

    Substitution: Amines, thiols; solvents like ethanol or water; catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated benzimidazole derivatives.

    Substitution: Amino or thiol-substituted benzimidazole derivatives.

Scientific Research Applications

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-benzoimidazol-2-ylsulfanyl-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.

    6-Bromo-1H-benzoimidazol-2-ylsulfanyl-butyric acid: Similar structure but with a butyric acid group instead of a propionic acid group.

Uniqueness

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is unique due to its specific combination of a brominated benzimidazole ring and a propionic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c11-6-1-2-7-8(5-6)13-10(12-7)16-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZIZHLTEQHZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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